2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO and its molecular weight is 345.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1859422 g/mol and the complexity rating of the compound is 345. The solubility of this chemical has been described as 4.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is suggested that it may have antioxidant effects and the ability to suppress oxidation, preventing material degradation and disintegration .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown due to the lack of research in this area .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-17-9-10-21(18(2)15-17)23-14-6-5-12-22-13-11-19-7-3-4-8-20(19)16-22;/h3-4,7-10,15H,5-6,11-14,16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLGOWIXUDHSGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCC3=CC=CC=C3C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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